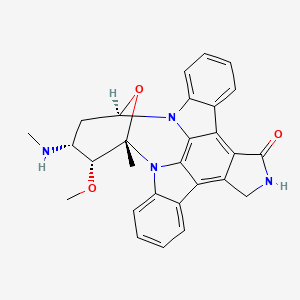

Staurosporine, VETRANAL(TM), analytical standard

Description

Historical Context of Staurosporine Discovery

Staurosporine was first isolated in 1977 by Satoshi Omura and his colleagues at the Kitasato Institute in Japan during a screening for microbial alkaloids nih.govsatoshi-omura.infoebi.ac.ukresearchgate.netpsu.edu. Initially designated as antibiotic AM-2282, the compound was derived from a culture of the bacterium Streptomyces staurosporeus, found in a soil sample collected in Mizusawa City, Japan satoshi-omura.infoebi.ac.ukpsu.eduwikipedia.orgwikidoc.orgwikipedia.org.

Early investigations into Staurosporine's biological activities revealed promising antifungal and hypotensive properties, though it exhibited no antibacterial activity satoshi-omura.info. The full chemical structure of Staurosporine was elucidated through X-ray crystallography in 1994, which also established its correct relative stereochemistry ebi.ac.ukpsu.eduwikipedia.orgwikidoc.orgwikipedia.org. A decade after its initial discovery, in 1986, a groundbreaking finding emerged: Staurosporine was identified as a potent nanomolar inhibitor of protein kinases nih.govsatoshi-omura.info. This discovery was particularly significant as it coincided with the burgeoning understanding of protein kinase roles in cellular regulation and disease, including cancer nih.govsatoshi-omura.info. The recognition of Staurosporine's potent kinase inhibitory activity positioned it as a forerunner in the search for novel anticancer drugs and spurred widespread interest in the pharmaceutical industry for screening natural products and synthesizing chemical compounds with similar mechanisms nih.govsatoshi-omura.info.

The timeline of Staurosporine's key discoveries is summarized below:

| Year | Event | Details |

| 1977 | Discovery and Isolation | Isolated from Streptomyces staurosporeus at the Kitasato Institute, initially named AM-2282. nih.govsatoshi-omura.infoebi.ac.ukresearchgate.netpsu.eduwikipedia.org |

| 1986 | Protein Kinase Inhibition | Identified as a nanomolar inhibitor of protein kinases. nih.govsatoshi-omura.info |

| 1994 | Structure Elucidation | Full chemical structure and absolute stereochemistry determined by X-ray crystallography. ebi.ac.ukpsu.eduwikipedia.orgwikidoc.orgwikipedia.org |

Staurosporine as a Foundational Indolocarbazole Alkaloid

Staurosporine holds a foundational position as the first discovered member of the indolocarbazole class of alkaloids, a group characterized by a bis-indole chemical structure ebi.ac.ukwikipedia.orgwikidoc.orgwikipedia.org. Chemically, Staurosporine is classified as an indolocarbazole alkaloid and an organic heterooctacyclic compound ebi.ac.uknih.govflybase.org. More specifically, it belongs to the indolo(2,3-a)carbazoles, and within this group, it is part of the indolo(2,3-a)pyrrole(3,4-c)carbazoles, falling into the non-halogenated class wikipedia.orgwikipedia.org. Its complex molecular architecture is derived biosynthetically from two molecules of the amino acid L-tryptophan, with additional components from glucose and methionine contributing to its sugar moiety satoshi-omura.info.

As a research tool, Staurosporine is widely recognized as a prototypical ATP-competitive kinase inhibitor wikipedia.org. It exhibits a strong affinity for the ATP-binding site of numerous kinases, preventing ATP binding and thereby inhibiting kinase activity wikipedia.orgwikidoc.org. While highly potent, Staurosporine is known for its broad, non-selective inhibition across a wide range of protein kinases, including protein kinase C (PKC) isoforms, and particularly tyrosine kinases satoshi-omura.infowikipedia.orgguidetopharmacology.org. This promiscuity, while limiting its direct clinical use due to potential off-target effects, has made it an invaluable agent for in vitro and cellular research to broadly inhibit kinase activity and investigate cellular processes wikipedia.org.

Beyond its role as a kinase inhibitor, Staurosporine has been extensively studied for its ability to induce apoptosis (programmed cell death) in various cell lines, often by activating caspase-3 wikipedia.orgsigmaaldrich.com. At lower concentrations, it can also induce specific cell cycle effects, arresting cells in either the G1 or G2 phase ebi.ac.ukwikipedia.org. Furthermore, Staurosporine serves as a crucial precursor in the natural biosynthetic pathways of other important compounds, such as K252c (staurosporine aglycone) and the protein kinase inhibitor midostaurin (B1676583) (PKC412), highlighting its significance in the realm of natural product chemistry and drug discovery wikipedia.org.

Properties

CAS No. |

62996-74-1 |

|---|---|

Molecular Formula |

C28H26N4O3 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28+/m1/s1 |

InChI Key |

HKSZLNNOFSGOKW-WIFUGMKFSA-N |

Isomeric SMILES |

C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Appearance |

Solid powder |

Other CAS No. |

62996-74-1 |

Pictograms |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)- Staurosporine |

Origin of Product |

United States |

Origin and Biosynthetic Pathways

Discovery Source and Microbial Isolation

Staurosporine was first discovered and isolated in 1977 from the bacterium Streptomyces staurosporeus, which was found in a soil sample collected in Mizusawa City, Japan wikipedia.orgsatoshi-omura.info. This initial discovery marked the identification of the first member of what would become a large class of over 50 bis-indole alkaloids wikipedia.org. While Streptomyces staurosporeus is the original source, subsequent research has identified other microorganisms capable of producing staurosporine and its derivatives. These include other species of actinomycetes, such as Streptomyces sp. TP-A0274, Lentzea albida, and Streptomyces roseoflavus, as well as some marine invertebrates that host these producing bacteria nih.govoup.comresearchgate.net.

Genetic Basis of Staurosporine Biosynthesis

The biosynthesis of staurosporine is orchestrated by a dedicated group of genes organized into a single biosynthetic gene cluster (BGC). In Streptomyces sp. TP-A0274, this cluster spans approximately 20 kilobases (kb) and contains a set of 14-15 open reading frames (ORFs) nih.govsemanticscholar.orgresearchgate.netresearchgate.net. These genes, designated as 'sta', code for the enzymes required for every step of the pathway, from the formation of the core structure to the final tailoring reactions.

The BGC can be functionally categorized into several groups of genes nih.govresearchgate.net:

Aglycone Biosynthesis: Genes such as staO, staD, and staP are responsible for the enzymes that construct the indolocarbazole aglycone, the core scaffold of the molecule.

Deoxysugar Biosynthesis: A series of eight genes (staA, staB, staE, staJ, staI, staK, staMA, staMB) code for the enzymes that synthesize the specialized deoxysugar moiety that is attached to the aglycone.

Aglycone-Sugar Linkage: Two crucial genes, staG and staN, encode the enzymes that form the bonds between the aglycone and the sugar.

Regulation: The gene staR is believed to function as a transcriptional regulator, controlling the expression of the other genes within the cluster.

| Gene | Proposed Function | Role in Biosynthesis |

|---|---|---|

| staO | L-amino acid oxidase | Initial conversion of L-tryptophan to an imine intermediate wikipedia.orgresearchgate.net |

| staD | Chromopyrrolic acid synthase | Dimerization of imine intermediates to form the indolocarbazole scaffold wikipedia.orgnih.gov |

| staP | Cytochrome P450 enzyme | Involved in the oxidative steps of aglycone formation nih.govresearchgate.netnih.gov |

| staC | Decarboxylase | Assists in the final cyclization and formation of the staurosporine aglycone (K252c) wikipedia.org |

| staG | Glycosyltransferase | Attaches the deoxysugar to the aglycone via an N-glycosidic bond nih.govnih.govnih.gov |

| staN | P450 Oxygenase | Forms the second C-N bond between the sugar and the aglycone nih.govnih.govnih.gov |

| staMA/staMB | Methyltransferases | Perform the final O- and N-methylation steps on the sugar moiety wikipedia.orgnih.gov |

| staR | Transcriptional Regulator | Controls the expression of the biosynthetic genes nih.govresearchgate.net |

Key Biosynthetic Enzymes and Intermediates

The assembly of staurosporine is a stepwise process catalyzed by the specific enzymes encoded by the 'sta' gene cluster. The pathway involves the formation of the core aglycone, the synthesis of a sugar, the joining of these two components, and final modifications.

The biosynthesis of the characteristic indolocarbazole aglycone of staurosporine begins with two molecules of the amino acid L-tryptophan. nih.govnih.gov Isotope labeling studies have confirmed that the entire aglycone skeleton is derived from these two tryptophan units. nih.gov The initial step is catalyzed by StaO, an L-amino acid oxidase, which converts L-tryptophan into an imine intermediate. wikipedia.orgresearchgate.net Following this, the enzyme StaD catalyzes the dimerization of two of these imine molecules, which then undergo a series of cyclization and decarboxylation reactions, assisted by enzymes like StaP and StaC, to form the stable aglycone known as K252c. wikipedia.org

Once the aglycone (K252c) and the deoxysugar (NTP-L-ristoamine) are formed through their respective pathways, the glycosyltransferase enzyme StaG catalyzes the crucial first linkage between them. wikipedia.org StaG attaches the sugar moiety to one of the indole nitrogen atoms of the aglycone, forming a standard N-glycosidic bond. nih.govnih.gov This reaction is a critical step that prepares the intermediate for the final and most unusual cyclization event. nih.gov Research has shown that StaG exhibits some flexibility, capable of transferring various other deoxysugars to the indolocarbazole core in experimental setups. nih.govnih.gov

The final ring closure that gives staurosporine its unique and rigid structure is catalyzed by StaN, a cytochrome P450 oxygenase. nih.govnih.gov After StaG attaches the sugar through one nitrogen atom, StaN facilitates the formation of a second, highly unusual C-N bond between the sugar and the second indole nitrogen of the aglycone. wikipedia.orgnih.gov This creates the distinctive five-ring system where the sugar moiety is covalently bonded to both indole nitrogens, locking the molecule into a fixed conformation. wikipedia.orgnih.gov The combined action of StaG and StaN is essential for the complete formation of the staurosporine core. nih.govnih.gov

The elucidation of the staurosporine biosynthetic pathway has been aided by the isolation and characterization of key intermediates. Among these are Holyrines A and B, which were isolated from a marine actinomycete. researchgate.net Holyrine A is considered a direct precursor in the staurosporine pathway. nih.gov It is an indolocarbazole with the sugar attached to only one of the indole nitrogens, representing the product of the StaG enzyme before the action of StaN. nih.gov Experiments have demonstrated that when Holyrine A is supplied to a bacterial strain expressing the subsequent enzymes (StaN and the methyltransferases StaMA and StaMB), it is efficiently converted into staurosporine. nih.gov This confirms its status as a late-stage intermediate and provides insight into the precise sequence of the final biosynthetic steps. The product of the StaN reaction is an intermediate called O-demethyl-N-demethyl-staurosporine, which is then methylated twice to yield the final staurosporine molecule. wikipedia.orgnih.gov

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

The elucidation of the staurosporine biosynthetic pathway has been greatly facilitated by the use of heterologous expression systems. This technique involves transferring the entire biosynthetic gene cluster from its native producer into a more genetically tractable host organism. The heterologous expression of the staurosporine BGC has been successfully achieved in several Streptomyces species, including Streptomyces lividans and Streptomyces albus. semanticscholar.orgnih.govnih.gov

By expressing the complete 38-kb gene cluster from Streptomyces sp. TP-A0274 in S. lividans, researchers confirmed the role of the cloned genes in staurosporine biosynthesis. semanticscholar.orgnih.govresearchgate.net More recently, Streptomyces albus J1074 has been identified as a particularly suitable heterologous host, achieving a staurosporine yield of 750 mg/L, significantly higher than the native producer. nih.gov Further optimization in S. albus, including the integration of multiple copies of the BGC and fermentation process optimization, has led to a remarkable yield of 4568 mg/L. nih.gov

These heterologous systems have not only enabled higher production titers but also provided a platform for functional characterization of individual biosynthetic genes. For instance, the roles of the N-glycosyltransferase StaG and the P450 oxygenase StaN in the late steps of staurosporine biosynthesis were deciphered by co-expressing these genes with other pathway components in S. albus. nih.gov

| Host Organism | Staurosporine Production | Key Findings |

| Streptomyces lividans | Confirmed production | Successful heterologous expression of the entire biosynthetic gene cluster. semanticscholar.orgnih.gov |

| Streptomyces albus J1074 | High-titer production (up to 4568 mg/L) | Superior host for staurosporine production; enabled pathway optimization. nih.gov |

| Streptomyces coelicolor M1146 | Production of novel derivatives | Generation of new staurosporine analogs through engineered gene clusters. nih.gov |

Combinatorial Biosynthesis for Novel Indolocarbazoles

Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of biosynthetic pathways to create novel "unnatural" natural products. This approach involves combining genes from different biosynthetic pathways to generate new chemical diversity. The indolocarbazole family, including staurosporine and the related compound rebeccamycin, has been a fertile ground for such biosynthetic engineering efforts. nih.govnih.gov

By dissecting and reconstituting the biosynthetic pathways of rebeccamycin and staurosporine in a heterologous host like Streptomyces albus, researchers have been able to produce a wide array of novel indolocarbazole derivatives. nih.govpnas.orgresearchgate.net This has been achieved by co-expressing different combinations of genes from the rebeccamycin and staurosporine clusters. researchgate.net For example, the gene staC, identified in staurosporine-producing microbes, plays a key role in differentiating the biosynthetic pathways of rebeccamycin and staurosporine. nih.govpnas.org

Furthermore, the introduction of genes from entirely different pathways has expanded the accessible chemical space. The incorporation of halogenase genes, such as pyrH and thal, has resulted in the production of chlorinated indolocarbazole derivatives with novel substitution patterns. nih.govpnas.org Through these combinatorial approaches, over 30 different indolocarbazole compounds have been generated in engineered microbial strains. nih.govpnas.org

Molecular Mechanisms of Action

General Protein Kinase Inhibition

Staurosporine functions as a potent, cell-permeable, and reversible inhibitor of protein kinases nih.govwikipedia.orgtocris.com. Its inhibitory effect stems from its strong affinity for the adenosine (B11128) triphosphate (ATP)-binding site of target kinases, effectively preventing ATP from binding guidetoimmunopharmacology.orgnih.govwikipedia.orgsigmaaldrich.comwikipedia.orgwikipedia.org.

ATP-Competitive Binding Modality

Staurosporine is characterized as a prototypical ATP-competitive kinase inhibitor nih.govwikipedia.orgsigmaaldrich.comwikipedia.org. It binds within the binding pockets of target kinases by competing directly with ATP molecules nih.gov. Structural analyses, including X-ray crystal structures, have revealed extensive buried surface area interactions between the adenine (B156593) binding site of the protein kinase and the extended aromatic plane of staurosporine nih.govnih.gov. This strong binding affinity, often in the low nanomolar range, contributes to its potent inhibitory effects across a wide array of kinases nih.govwikipedia.orgnih.gov.

Pan-Kinase Inhibitory Spectrum

Staurosporine exhibits a broadly selective and potent pan-kinase inhibitory spectrum, demonstrating submicromolar binding to the vast majority of tested protein kinases, with many binding more tightly than 100 nM nih.govflybase.orgnih.govresearchgate.nettocris.comnih.gov. This lack of high selectivity, while precluding its direct clinical use as a single agent due to potential off-target effects, has made it an invaluable research tool for studying kinase-dependent cellular processes and inducing apoptosis wikipedia.orgsigmaaldrich.comtocris.com.

The table below summarizes the inhibitory concentrations (IC50 values) of staurosporine against a selection of protein kinases, highlighting its broad inhibitory activity:

| Kinase Target | IC50 (nM) | Reference |

| Protein Kinase C (PKC) | 0.7 - 6 | wikipedia.orgflybase.orgwikipedia.orgtocris.comresearchgate.netnih.govnewdrugapprovals.org |

| cAMP-Dependent Protein Kinase (PKA) | 7 - 15 | wikipedia.orgwikipedia.orgtocris.comresearchgate.nettocris.comnih.govnewdrugapprovals.orgciteab.com |

| cGMP-Dependent Protein Kinase (PKG) | 8.5 | wikipedia.orgwikipedia.orgtocris.comresearchgate.net |

| CDK1/cyclin B | 5 | flybase.org |

| CDK2/cyclin A | 7 | flybase.org |

| CDK4/cyclin D | 3-10 | flybase.org |

| CDK5/p25 | 4 | flybase.org |

| GSK-3β | 15 | wikipedia.orgflybase.org |

| Pim-1 kinase | 10 | flybase.org |

| p60v-src | 6 | tocris.comnih.govciteab.com |

| CaM Kinase II | 20 | tocris.comnih.gov |

| Phosphorylase kinase | 3 | newdrugapprovals.org |

| c-Fgr | 2 | newdrugapprovals.org |

| TAOK2 | 3000 | newdrugapprovals.org |

Specific Protein Kinase Inhibition Profiles

While staurosporine is a pan-kinase inhibitor, its effects on specific protein kinases have been extensively studied, revealing nuanced modulation profiles.

Protein Kinase C Isoform Modulation

Staurosporine is a particularly potent inhibitor of Protein Kinase C (PKC) with IC50 values as low as 0.7 nM wikipedia.orgflybase.orgwikipedia.orgtocris.comresearchgate.net. It has been shown to inhibit all known PKC enzyme isoforms wikipedia.org. At lower concentrations, staurosporine preferentially inhibits conventional and novel isoforms of PKC mims.com. Studies have shown that atypical PKC isoforms, such as PKCζ, may be less affected or unaffected by staurosporine at certain concentrations mims.com. Staurosporine can induce the translocation of multiple PKC isoforms from the cytosol to membrane and/or cytoskeletal fractions, leading to isozyme downregulation within 24 hours acetherapeutics.com. Its mechanism of action in certain cellular processes, such as inducing steroidogenesis, has been suggested to require PKC involvement mrc.ac.uk.

Inhibition of cAMP-Dependent Protein Kinase (PKA)

Staurosporine is a known inhibitor of cAMP-dependent protein kinase (PKA), with reported IC50 values ranging from 7 nM to 15 nM wikipedia.orgwikipedia.orgtocris.comresearchgate.nettocris.comnih.govnewdrugapprovals.orgciteab.com. Its inhibitory action on PKA occurs through binding to the ATP site of the enzyme guidetopharmacology.org. This inhibition contributes to its broader cellular effects, as PKA plays critical roles in various signaling pathways, including those involved in gene expression and cell survival citeab.com.

Regulation of cGMP-Dependent Protein Kinase (PKG)

Staurosporine also inhibits cGMP-dependent protein kinase (PKG), with reported IC50 values of approximately 8.5 nM wikipedia.orgwikipedia.orgtocris.comresearchgate.net. PKG is a major intracellular mediator of cGMP signal transduction in eukaryotic cells, regulating processes such as smooth muscle relaxation and platelet aggregation abcam.comguidetomalariapharmacology.org. KT5823, an analog of staurosporine, specifically inhibits PKG by interfering with ATP binding to its catalytic domain drugbank.comguidetopharmacology.org. PKG itself is a homodimer comprising both a regulatory and a catalytic domain, and its activation is dependent on cGMP binding to the regulatory domain abcam.comguidetomalariapharmacology.org.

Compound Names and PubChem CIDs

Modulation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

Staurosporine acts as an effective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a critical enzyme involved in various calcium-mediated cellular functions. nih.govscbt.com Research using CaMKII purified from rat brain demonstrated that staurosporine inhibits CaMKII activity with a half-maximal inhibitory concentration (IC50) of 20 nM and maximal inhibition at 100 nM. nih.govrndsystems.com This inhibition is noncompetitive with respect to ATP, calmodulin, and the phosphate (B84403) acceptor (beta-casein). nih.gov Staurosporine also suppresses the autophosphorylation of the alpha- and beta-subunits of CaMKII at concentrations similar to those that inhibit enzyme activity. nih.govresearchgate.net Furthermore, it attenuates the Ca2+/calmodulin-independent activity of autophosphorylated CaMKII, suggesting that staurosporine interacts with the catalytic domain of the enzyme, distinct from the ATP-binding or substrate-binding sites. nih.govresearchgate.net However, some studies indicate that staurosporine inhibits CaMKII in an ATP-competitive manner and that its inhibitory effect on CaMKII activity does not necessarily prevent Ca2+-induced translocation of CaMKII to its binding partners like GluN2B or to synapses. nih.gov

Myosin Light Chain Kinase (MLCK) Inhibition

Staurosporine is a potent inhibitor of Myosin Light Chain Kinase (MLCK), an enzyme crucial for regulating vascular smooth muscle tone. nih.govncats.ionih.gov Studies have shown that staurosporine can inhibit MLCK from various tissue sources in a concentration-dependent manner. ahajournals.org For instance, staurosporine was found to be more potent than isoquinolinesulfonamides like H7 in inhibiting MLCK. ahajournals.org The vasorelaxant and antihypertensive actions of staurosporine observed in spontaneously hypertensive rats are consistent with its ability to inhibit MLCK, among other kinases. nih.govahajournals.org

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Staurosporine is also recognized as a potent inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), with a reported IC50 value of 15 nM. ncats.ionih.gov GSK-3β is a multifunctional serine-threonine protein kinase involved in a wide array of biological processes, including glycogen synthesis, neurodegenerative diseases, and cell death. nih.gov Structural analysis suggests that staurosporine binds in the cleft formed between the N-terminal and C-terminal lobes of the enzyme, known as the hinge region, forming hydrogen bonds with residues such as Asp133 and Val135. nih.govresearchgate.net Additionally, hydrophobic interactions occur between the fused carbazole (B46965) moiety of staurosporine and residues like Ile62, Gly63, Val70, and Tyr134. nih.gov

Here is a summary of Staurosporine's inhibitory activities on certain kinases:

| Kinase | IC50 (nM) | Reference |

| Protein Kinase C (PKC) | 0.7 - 3 | ncats.iorndsystems.com |

| p60v-src Tyrosine Protein Kinase | 6 - 6.4 | rndsystems.comsigmaaldrich.comiscabiochemicals.com |

| Protein Kinase A (PKA) | 7 | rndsystems.comiscabiochemicals.com |

| CaM Kinase II (CaMKII) | 20 | rndsystems.comiscabiochemicals.com |

| Myosin Light Chain Kinase (MLCK) | 1 - 20 | ncats.iocellsignal.com |

| Glycogen Synthase Kinase-3 Beta (GSK-3β) | 15 | ncats.ionih.gov |

| Platelet-Derived Growth Factor Receptor (PDGFR) Autophosphorylation | 32 | portlandpress.com |

p60v-src Tyrosine Protein Kinase Inhibition

Staurosporine demonstrates inhibitory effects on tyrosine kinase activities, including p60v-src. nih.govsigmaaldrich.comnih.gov It has been reported that staurosporine can inhibit the tyrosine-specific protein kinase activity of the Rous sarcoma virus transforming protein p60v-src. nih.gov Even at low concentrations (1-8 nM) in the presence of 100 µM ATP, staurosporine was capable of inhibiting p60v-src phosphorylation, suggesting that it does not compete with ATP for binding at these concentrations. sigmaaldrich.com However, other research indicates an IC50 of 6 nM for p60v-src tyrosine protein kinase. rndsystems.comiscabiochemicals.com While staurosporine can inhibit p60v-src, it does not affect the tyrosine phosphorylation of v-src in all contexts, such as in PC12 cells stimulated with nerve growth factor. nih.gov

Platelet-Derived Growth Factor Receptor Autophosphorylation Inhibition

Staurosporine is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) autophosphorylation. portlandpress.comnih.gov Submicromolar concentrations of staurosporine directly inhibit both PDGFR autophosphorylation and the subsequent c-fos mRNA expression induced by PDGF stimulation in intact cells. nih.govnih.gov The IC50 value for staurosporine's inhibition of PDGFR autophosphorylation has been reported as 32 nM. portlandpress.com This inhibitory effect on PDGFR tyrosine kinase activation occurs in both cell-free receptor preparations and intact cells. nih.gov This suggests that staurosporine inhibits PDGF-dependent phosphoinositide hydrolysis and Ca2+ mobilization through a proximal inhibitory effect on ligand-induced activation of the PDGFR tyrosine kinase. nih.gov

Mechanisms Beyond Direct Kinase Inhibition

Beyond its well-established role as a direct kinase inhibitor, staurosporine also exhibits mechanisms that influence cellular processes indirectly. nih.govphysiology.org

Modulation of Signal Transduction Cascades (e.g., Smad 2 pathway)

Staurosporine, a potent microbial alkaloid, exerts its diverse biological effects primarily through its activity as a broad-spectrum protein kinase inhibitor. Its mechanism of action involves preventing adenosine triphosphate (ATP) from binding to the ATP-binding site of various kinases, owing to its strong affinity for this site. This non-selective inhibition impacts numerous signal transduction pathways crucial for cellular processes such as growth, differentiation, and apoptosis. wikipedia.orgwikipedia.orgciteab.comflybase.orgnih.govguidetopharmacology.orgfishersci.finih.govmicrobenotes.com

A significant aspect of staurosporine's modulation of signal transduction cascades is its influence on the Smad 2 pathway, particularly in the context of transforming growth factor-beta 1 (TGF-β1) signaling. The TGF-β/Smad pathway is a canonical signaling cascade critical for various cellular functions, including the regulation of extracellular matrix (ECM) production and myofibroblast differentiation. wikipedia.orgtci-chemical-trading.com

Detailed research findings demonstrate that staurosporine effectively regulates the Smad 2 signaling pathway. In studies involving TGF-β1-induced nasal polyp-derived fibroblasts (NPDFs), staurosporine pretreatment significantly attenuated the production of profibrotic markers such as collagen type-I (Col-1), fibronectin, and α-smooth muscle actin (α-SMA). wikipedia.orgtci-chemical-trading.com These inhibitory effects were specifically mediated by the modulation of the Smad 2 signaling pathway. wikipedia.orgtci-chemical-trading.com

TGF-β1 typically induces the phosphorylation of Smad 2, leading to the formation of oligomeric complexes with Smad 4. These complexes then translocate to the nucleus, where they activate the transcription of profibrotic genes, thereby inducing fibrotic reactions. wikipedia.org Staurosporine has been shown to suppress the expression levels of phosphorylated Smad 2 (p-Smad 2) in NPDFs stimulated with TGF-β1, thereby inhibiting this fibrotic cascade. wikipedia.orgtci-chemical-trading.com Furthermore, the morphological transformation of cells induced by TGF-β1, characterized by actin cytoskeleton reorganization and changes in E-cadherin and β-catenin, can be abrogated by staurosporine, highlighting its impact on TGF-β1-mediated cellular responses.

The broad inhibitory nature of staurosporine extends to crosstalk between the TGF-β/Smad pathway and other crucial signaling cascades. For instance, TGF-β signaling interacts with pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), Rho-like GTPase, and PI3K/AKT pathways. Staurosporine's ability to inhibit various protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), p38 MAPK, p44/42 MAPK, and PI3K, allows it to influence these interconnected networks. wikipedia.orgnih.govguidetopharmacology.orgfishersci.fi For example, co-treatment with low-dose staurosporine and TGF-β1 can induce apoptosis by enhancing TGF-β/Smad signaling and simultaneously suppressing cytoprotective signaling, such as the decreased phosphorylation of PKB/Akt.

The following tables summarize key research findings regarding staurosporine's modulation of signal transduction cascades:

Table 1: Staurosporine's Effect on Smad 2 Pathway Components in TGF-β1-Induced NPDFs

| Component/Pathway | Effect of TGF-β1 Stimulation | Effect of Staurosporine Pretreatment | Reference |

| p-Smad 2 Expression | Significantly enhanced | Suppressed | wikipedia.orgtci-chemical-trading.com |

| Collagen type-I (Col-1) Production | Stimulated | Attenuated | wikipedia.orgtci-chemical-trading.com |

| Fibronectin Production | Stimulated | Attenuated | wikipedia.orgtci-chemical-trading.com |

| α-Smooth Muscle Actin (α-SMA) Production | Stimulated | Attenuated | wikipedia.orgtci-chemical-trading.com |

| ECM Production | Increased | Suppressed | wikipedia.org |

| Myofibroblast Differentiation | Induced | Suppressed | wikipedia.org |

Table 2: Representative Protein Kinases Inhibited by Staurosporine and Their IC50 Values

| Protein Kinase | IC50 (nM) | Reference |

| Protein Kinase C (PKC) | 0.7 - 20 | nih.govguidetopharmacology.orgfishersci.fi |

| Protein Kinase A (PKA) | 7.0 | nih.govfishersci.fi |

| Protein Kinase G (PKG) | 8.5 | fishersci.fi |

| p60v-src tyrosine protein kinase | 6 | nih.gov |

| CaM Kinase II | 20 | nih.gov |

| S6 Kinase (S6K) | Not specified, but inhibited | guidetopharmacology.org |

Cellular and Subcellular Target Interactions

Other Intracellular Targets

Staurosporine's influence extends beyond direct kinase inhibition to encompass other vital intracellular targets, including components involved in phosphatidylserine (B164497) trafficking, Ras protein localization, and nuclear protein phosphorylation nih.govguidetopharmacology.orgnih.gov.

Phosphatidylserine Trafficking and Endosomal Sorting

Staurosporine and its related analogs, such as 7-oxostaurosporine (B119220) (OSS), UCN-01, and UCN-02, have been identified as novel inhibitors of phosphatidylserine (PS) trafficking nih.govguidetopharmacology.orgnih.gov. These compounds disrupt the endosomal recycling of phosphatidylserine, leading to a significant redistribution of PS from the plasma membrane to endosomes and other endomembranes nih.govnih.gov. This perturbation of PS trafficking results in a decrease in PS levels on the inner leaflet of the plasma membrane nih.govnih.gov. The active concentration of anionic phospholipids, particularly PS, on the inner leaflet of the plasma membrane is crucial for maintaining a strong, negative electrostatic potential that is essential for the membrane affinity of proteins utilizing polybasic domains guidetopharmacology.orgnih.gov. The disruption of PS trafficking by staurosporines suggests they act as a pharmacological tool to study the cellular trafficking of PS guidetopharmacology.orgnih.gov.

Ras Protein Mislocalization (K-Ras, H-Ras)

A significant consequence of staurosporine's effect on phosphatidylserine trafficking is the mislocalization of Ras proteins from the plasma membrane nih.govnih.govflybase.org. Ras proteins, including K-Ras and H-Ras, require plasma membrane localization for their biological activity as molecular switches in essential signaling pathways that regulate cell growth, proliferation, and differentiation nih.govguidetopharmacology.orgnih.gov. Staurosporine and its analogs potently inhibit the plasma membrane binding of Ras proteins by blocking the endosomal recycling of phosphatidylserine nih.govflybase.org.

Studies have shown that staurosporines are more active against K-Ras than H-Ras nih.govnih.govflybase.org. In staurosporine-treated cells, K-Ras is displaced to endosomes and undergoes proteasomal-independent degradation nih.govnih.govflybase.org. In contrast, H-Ras redistributes predominantly to the Golgi apparatus and is not degraded nih.govnih.govflybase.org. Furthermore, K-Ras nanoclustering on the plasma membrane is inhibited by staurosporine treatment nih.govflybase.org. This mislocalization of Ras does not correlate with protein kinase C inhibition or the induction of apoptosis nih.govnih.govflybase.org. Staurosporines selectively abrogate K-Ras signaling and the proliferation of K-Ras-transformed cells, highlighting their potential as tools for anti-Ras drug development by targeting Ras trafficking pathways and spatiotemporal organization on the plasma membrane nih.govflybase.org.

Differential Effects of Staurosporine on K-Ras and H-Ras Localization

| Ras Isoform | Plasma Membrane Binding | Subcellular Redistribution | Degradation | Nanoclustering | Signaling Abrogation |

| K-Ras | Inhibited | Displaced to endosomes | Degraded | Inhibited | Selective |

| H-Ras | Inhibited | Redistributes to Golgi | Not degraded | Not specified | Not abrogated |

Nuclear Myosin Heavy Chain 9 Phosphorylation

Staurosporine has been shown to reduce the phosphorylation of nuclear Myosin Heavy Chain 9 (MYH9) at serine 1943 (S1943) fishersci.comnih.govnbs-bio.com. This specific inhibition of MYH9 phosphorylation plays a role in regulating the transcription of CTNNB1 (β-catenin) nih.govnbs-bio.com. Nuclear MYH9 binds to the CTNNB1 promoter through its DNA-binding domain and interacts with myosin light chain 9, β-actin, and RNA polymerase II to promote CTNNB1 transcription nih.govnbs-bio.com. By reducing nuclear MYH9 S1943 phosphorylation, staurosporine inhibits CTNNB1 transcription and the activation of Wnt/β-catenin signaling nih.govnbs-bio.com. This mechanism has been observed to inhibit gastric cancer cell progression in both in vitro and in vivo models, including orthotropic xenograft gastric cancer nude mouse and transgenic gastric cancer mouse models fishersci.comnih.govnbs-bio.comfluoroprobe.comscispace.com.

Modulation of Cellular Processes

Apoptosis Induction Mechanisms

Staurosporine is widely recognized as a classic inducer of the intrinsic apoptotic pathway. plos.org It initiates apoptosis by increasing mitochondrial permeability transition. plos.org The compound is known to trigger apoptosis in a wide range of cell lines. nih.gov Research indicates that staurosporine can induce apoptosis through at least two parallel and redundant pathways. nih.gov In some cell lines, such as L1210/S, a rapid, caspase-dependent apoptosis is observed, while a slower, caspase-independent mechanism is also present. nih.gov

A key event in staurosporine-induced apoptosis is the activation of caspase-3, a critical executioner caspase. iiarjournals.orgnih.gov Treatment of various cell lines with staurosporine leads to the cleavage of procaspase-3 into its active fragments. iiarjournals.org For instance, in U-937 human leukemic cells, exposure to staurosporine resulted in the appearance of the 17 and 19 kDa fragments of activated caspase-3. iiarjournals.org This activation of caspase-3 is directly correlated with an increase in the proportion of apoptotic cells. iiarjournals.org

The activation of caspase-3 initiates a cascade of events leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Staurosporine treatment has been shown to induce the cleavage of PARP, which is a well-established marker of caspase-3 activation and apoptosis. nih.govresearchgate.net In human corneal endothelial cells (HCECs), the presence of cleaved PARP was detected as early as 3 hours after staurosporine exposure, confirming the activation of caspase-3. researchgate.net

The role of caspases in staurosporine-induced apoptosis is further highlighted by the use of broad-spectrum caspase inhibitors. The pan-caspase inhibitor z-VAD-fmk has been shown to block or partially block staurosporine-induced apoptosis in several cell types. nih.govaacrjournals.org However, in some cases, the protection offered by caspase inhibitors is not complete, suggesting the involvement of caspase-independent pathways. nih.govaacrjournals.org

| Cell Line | Staurosporine Concentration | Duration of Treatment | Observation |

| U-937 | 0.5 µM | 18 hours | Cleavage of caspase-3 into 17 and 19 kDa fragments. iiarjournals.org |

| HCEC | 0.2 µM | 3 hours | Detection of cleaved PARP. researchgate.net |

| Mel-RM | 1 µM | 24 hours | Apoptosis partially blocked by z-VAD-fmk. aacrjournals.org |

| L1210/S | Not specified | 3 hours | Early apoptosis blocked by Z-VAD-fmk. nih.gov |

Staurosporine predominantly triggers the mitochondrial, or intrinsic, pathway of apoptosis. nih.govresearchgate.net A critical step in this pathway is the permeabilization of the outer mitochondrial membrane, which is tightly controlled by the Bcl-2 family of proteins. nih.gov Staurosporine treatment leads to changes in the mitochondrial membrane potential (ΔΨm). aacrjournals.org In melanoma cells, a reduction in ΔΨm was detected as early as 3 hours after exposure to staurosporine, peaking at 6 hours. aacrjournals.org

The disruption of the mitochondrial outer membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytosol. aacrjournals.org A key molecule released is cytochrome c. aacrjournals.orgresearchgate.net Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of the initiator caspase-9. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, culminating in apoptosis. nih.gov Staurosporine has been shown to induce the release of cytochrome c in various cell types, including cerebellar granule cells. nih.gov

In addition to cytochrome c, other proteins such as Smac/DIABLO are also released from the mitochondria following staurosporine treatment. aacrjournals.org Smac/DIABLO promotes apoptosis by inhibiting the activity of inhibitor of apoptosis proteins (IAPs), which would otherwise suppress caspase activity. aacrjournals.org

| Cell Line | Staurosporine Effect | Downstream Event |

| Melanoma Cells | Reduction in mitochondrial membrane potential (ΔΨm). aacrjournals.org | Release of cytochrome c and Smac/DIABLO. aacrjournals.org |

| Cerebellar Granule Cells | Not specified | Cytochrome c release. nih.gov |

| HeLa Cells | Not specified | Cytochrome c/caspase-9/caspase-3 mitochondrial-dependent apoptotic pathway. nih.gov |

In addition to the well-documented caspase-dependent pathways, staurosporine can also induce apoptosis through caspase-independent mechanisms. nih.govaacrjournals.org This suggests a redundancy in the pathways activated by staurosporine to ensure cell death. nih.gov In some instances, a caspase-independent pathway may function as a secondary or delayed cell death mechanism. nih.gov

Studies have shown that even in the presence of broad-spectrum caspase inhibitors, staurosporine can still induce apoptotic features. nih.govaacrjournals.org For example, in melanoma cell lines, the pan-caspase inhibitor z-VAD-fmk only partially blocked staurosporine-induced apoptosis, indicating the presence of a caspase-independent pathway. aacrjournals.org This secondary cell death process often exhibits the characteristics of apoptosis. nih.gov

One of the key mediators of caspase-independent apoptosis is the apoptosis-inducing factor (AIF). aacrjournals.org Following certain apoptotic stimuli, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation. nih.gov In melanoma cells treated with staurosporine, the translocation of AIF from the mitochondria to the nucleus coincided with the late onset of apoptosis and was not inhibited by a pan-caspase inhibitor or by the overexpression of the anti-apoptotic protein Bcl-2. aacrjournals.org In certain p53-mutated carcinoma cells, staurosporine-induced death is preferentially mediated by caspase-independent apoptosis, and the use of a PARP-1 inhibitor, known to prevent AIF release, significantly decreases cell death. nih.gov

Under conditions where caspases are compromised, staurosporine has been reported to induce a form of programmed necrosis-like cell death termed necroptosis. plos.org

The role of c-Jun N-terminal kinase (JNK) in staurosporine-induced apoptosis appears to be cell-type and context-dependent. nih.gov The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) family and is often associated with cellular stress responses, including apoptosis. researchgate.net

In some cell types, JNK activation is a crucial component of the apoptotic signaling cascade. researchgate.net For instance, TNF-α can activate JNK to promote apoptosis in cardiomyocytes and endothelial cells. researchgate.net JNK can influence apoptosis through the direct phosphorylation of Bcl-2 family members or by regulating the expression of proteins involved in the apoptotic process. mdpi.com

However, research on cerebellar granule neurons has indicated that staurosporine-induced apoptosis is not dependent on the JNK pathway. nih.gov In this specific cell model, while another apoptotic stimulus (potassium deprivation) activated the JNK pathway, staurosporine did not. nih.gov Furthermore, a JNK inhibitor did not affect the cell death induced by staurosporine in these neurons. nih.gov This suggests that the signaling pathways activated by staurosporine can be distinct and that JNK activation is not a universal requirement for its pro-apoptotic effects. In contrast, staurosporine-induced apoptosis in rat neonatal cardiac myocytes involves the activation of caspases but not the activation of the SAPK/JNK signaling pathway. nih.gov

Emerging evidence points to the involvement of lysosomal proteases, particularly cathepsin D, in the early stages of staurosporine-induced apoptosis. nih.gov Under normal conditions, cathepsin D is localized within lysosomes. researchgate.net However, upon treatment with staurosporine, cathepsin D is released from the lysosomes into the cytosol. nih.govresearchgate.net In human foreskin fibroblasts, this release was observed as early as one hour after exposure to staurosporine. nih.gov

Once in the cytosol, cathepsin D appears to act upstream of the mitochondrial apoptotic pathway. nih.gov The presence of cytosolic cathepsin D has been linked to the subsequent release of cytochrome c from the mitochondria. nih.gov Pre-treatment of cells with the cathepsin D inhibitor, pepstatin A, was shown to prevent the staurosporine-induced release of cytochrome c and the subsequent activation of caspases, ultimately delaying cell death. nih.gov This suggests that cytosolic cathepsin D is a key mediator in this apoptotic cascade. nih.gov

The sequence of events suggests that in this particular pathway, the translocation of lysosomal proteases is an early event that precedes the mitochondrial changes typically associated with apoptosis. semanticscholar.orgviamedica.pl

Cell Cycle Regulation

Staurosporine exerts significant effects on cell cycle progression, often leading to cell cycle arrest. iiarjournals.org The specific phase of the cell cycle at which arrest occurs can be dependent on the concentration of staurosporine used and the cell type. nih.gov

In some instances, staurosporine has been shown to induce a blockade of the cell cycle at the G2/M phase. iiarjournals.orgnih.gov For example, in the human leukemic cell line U-937, staurosporine treatment led to an increase in the G2/M phase population. iiarjournals.org Similarly, in human gastric cancer cell lines MGC803 and SGC7901, staurosporine caused an arrest at the G2/M phase. nih.gov This G2/M arrest may be one of the mechanisms by which staurosporine inhibits cell proliferation and induces apoptosis. nih.gov

Conversely, other studies have reported that staurosporine can cause a G1 phase arrest, particularly at lower concentrations. nih.gov High concentrations of staurosporine, on the other hand, were found to induce a G2/M arrest in the same cell line. nih.gov The G1 arrest is associated with the down-regulation of key cell cycle regulatory proteins such as cyclin E and cyclin-dependent kinase 2 (cdk2). nih.gov The G2/M arrest induced by higher concentrations of staurosporine is linked to an increased expression of cyclin B and cdc2 proteins. nih.gov

The effects of staurosporine on the cell cycle are closely linked to its ability to induce apoptosis. iiarjournals.org The inhibition of expression of major cell cycle proteins at the G2/M checkpoint is accompanied by the induction of apoptosis. iiarjournals.org Furthermore, the cyclin-dependent kinase inhibitor p21WAF1, a downstream effector of p53, has been implicated in mediating both G1 and G2/M phase arrest induced by staurosporine. nih.gov

| Cell Line | Staurosporine Concentration | Effect on Cell Cycle | Associated Molecular Changes |

| U-937 | 0.5 µM | G2/M arrest. iiarjournals.org | Inhibition of expression of major cell cycle proteins. iiarjournals.org |

| MGC803 and SGC7901 | 40-100 ng/ml | G2/M arrest. nih.gov | Up-regulation of p21WAF1 gene. nih.gov |

| Meth-A | 20 nM | G1 arrest. nih.gov | Down-regulation of cyclin E and cdk2 expression. nih.gov |

| Meth-A | 200 nM | G2/M arrest. nih.gov | Increased expression of cyclin B and cdc2 proteins. nih.gov |

G1 Phase Cell Cycle Arrest

Staurosporine has been shown to induce a reversible cell cycle arrest in the G1 phase, particularly in normal, non-transformed cells. iiarjournals.orgnih.gov This G1 arrest is a protective mechanism that prevents cells from entering the DNA synthesis (S) phase under unfavorable conditions. nih.gov The mechanism of this arrest is critically dependent on the presence of a functional retinoblastoma protein (pRb). nih.gov In cells with intact pRb, low concentrations of Staurosporine lead to a decrease in the expression and activity of cyclin-dependent kinase 4 (CDK4). nih.gov This, in turn, prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

Further research has elucidated that the expression and activity of Checkpoint Kinase 1 (Chk1) are also required for this pRb-dependent G1 arrest. iiarjournals.orgnih.gov Studies have shown that in pRb-positive cells, depletion of Chk1 significantly reduces the ability of Staurosporine to induce G1 arrest. iiarjournals.orgnih.gov This suggests a cooperative role for pRb and Chk1 in mediating the G1 checkpoint in response to Staurosporine. iiarjournals.orgnih.gov

| Cell Line | pRb Status | Chk1 Status | Effect of Staurosporine on G1 Arrest |

| 76NE6 (non-tumorigenic) | Positive | Active | Arrested in G1 |

| 76NE7 (non-tumorigenic) | Negative | Active | No G1 arrest |

| pRb+ cells with siRNA for Chk1 | Positive | Depleted | Reduced G1 arrest |

G2/M Phase Cell Cycle Arrest

At higher concentrations, or in certain cell types, Staurosporine predominantly induces cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. nih.goviiarjournals.org This effect has been observed in various cancer cell lines, including human leukemia U-937 cells. nih.goviiarjournals.org Treatment of these cells with Staurosporine leads to a significant decrease in the proportion of cells in the G0/G1 phase and a corresponding increase in the G2/M phase population. iiarjournals.org This blockade at the G2/M transition is a key mechanism behind Staurosporine's antiproliferative effects. nih.gov

Downregulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, CDK1)

The G2/M arrest induced by Staurosporine is directly linked to the downregulation of key regulatory proteins of this cell cycle phase. Specifically, Staurosporine treatment has been shown to cause a significant decrease in the expression of both Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). iiarjournals.org The complex formed by Cyclin B1 and CDK1 is known as the Maturation Promoting Factor (MPF), which is essential for the entry of cells into mitosis. By reducing the levels of these proteins, Staurosporine effectively prevents the formation of active MPF, thus halting the cell cycle at the G2/M checkpoint. iiarjournals.org

| Treatment | Cell Line | Effect on Cyclin B1 | Effect on CDK1 |

| Staurosporine (0.5 µM for 18h) | U-937 | Decreased | Decreased |

| Staurosporine (1 µM for 24h) | U-937 | Decreased | Decreased |

Cell Proliferation and Growth Inhibition

As a consequence of its ability to induce cell cycle arrest, Staurosporine is a potent inhibitor of cell proliferation and growth. nih.govnanolive.com This antiproliferative activity has been demonstrated in a wide array of human cancer cell lines. iiarjournals.org The inhibition of various protein kinases by Staurosporine disrupts the signaling pathways that are essential for cell growth and division. nanolive.com By halting the cell cycle, Staurosporine prevents the replication of cells, including those with cancerous phenotypes. iiarjournals.org The growth inhibitory effects of Staurosporine are often dose- and time-dependent. researchgate.net

Extracellular Matrix Remodeling and Myofibroblast Differentiation

Beyond its direct effects on the cell cycle, Staurosporine also influences the cellular microenvironment by modulating the extracellular matrix (ECM) and the differentiation of specialized cells like myofibroblasts.

Collagen Type-I and Fibronectin Production

Research has indicated that Staurosporine can inhibit the contraction of collagen matrices by fibroblasts. nih.gov This suggests a role for Staurosporine in modulating the physical properties of the ECM. While direct studies on the effect of Staurosporine on the synthesis of Collagen Type-I and Fibronectin are limited, the modulation of fibroblast activity implies a potential downstream effect on the production of these key ECM components. Furthermore, studies have shown that the composition of the ECM, including the presence of fibronectin and laminin, can influence the apoptotic response of breast cancer cells to Staurosporine. nih.govresearchgate.net

Alpha-Smooth Muscle Actin (α-SMA) Attenuation

Staurosporine has been shown to induce apoptosis in myofibroblasts, which are key cells in wound healing and fibrosis, characterized by their expression of alpha-smooth muscle actin (α-SMA). nih.gov Treatment of myofibroblasts with Staurosporine leads to the degradation of microfilaments composed of α-SMA. nih.gov This degradation is mediated by the activation of caspase-3, which directly cleaves α-SMA. nih.gov By promoting the apoptosis of myofibroblasts and the breakdown of their contractile apparatus, Staurosporine can effectively attenuate the expression and function of α-SMA, a critical marker of myofibroblast differentiation and activity. nih.gov

Angiogenesis Modulation

The effect of staurosporine on angiogenesis, the formation of new blood vessels, presents a complex picture that appears to be context-dependent, with studies reporting both inhibitory and promotional effects based on the experimental model.

In an in vivo study using the chorioallantoic membranes of chick embryos, staurosporine demonstrated a dose-dependent inhibition of embryonic angiogenesis nih.govjst.go.jp. The primary mechanism behind this inhibition was found to be the suppression of vascular endothelial cell proliferation, a critical step in the angiogenic process nih.govjst.go.jp. The concentration required for 50% inhibition (IC50) of endothelial cell proliferation was determined to be 0.88 nM nih.govjst.go.jp. Interestingly, at these concentrations, staurosporine did not affect the migration of vascular endothelial cells nih.govjst.go.jp.

Conversely, research conducted in vitro using a three-dimensional matrix model showed that staurosporine can enhance the assembly of endothelial cells into cord-like and enclosed structures, key events in tube formation nih.gov. This effect was observed at concentrations that are inhibitory to protein kinase C (PKC). The study found that staurosporine treatment led to a 91% increase in the number of cords and a 203% increase in enclosed structures compared to controls nih.gov. This pro-angiogenic effect in vitro is not related to its PKC inhibition activity but involves integrin-mediated signaling and a significant enhancement of Focal Adhesion Kinase (FAK) phosphorylation nih.gov.

Vascular Endothelial Growth Factor (VEGF) Expression Inhibition

Staurosporine has been shown to directly impact the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. In an ex vivo organ culture model of nasal polyps, treatment with staurosporine resulted in a dose-dependent reduction in VEGF levels mdpi.com. This finding suggests that part of staurosporine's anti-angiogenic activity in certain tissues may be mediated through the downregulation of this critical growth factor mdpi.com.

Neurological Cell Responses

Staurosporine has been observed to induce significant morphological changes in neuronal cells, including the promotion of neurite and axonal outgrowth.

Neurite Outgrowth Promotion

Multiple studies have demonstrated that staurosporine is a potent inducer of neurite outgrowth in various neuronal cell lines, such as PC-12 and HN33 hippocampal cells, as well as in primary cultures of dorsal root ganglia nih.gov. The compound can mimic the effects of nerve growth factor (NGF) in promoting the extension of neurites nih.gov. The mechanism underlying this effect is multifaceted and appears to be independent of some classical neurotrophin signaling pathways. For instance, in HN33 hippocampal cells, staurosporine-induced neurite outgrowth is mediated by the generation of reactive oxygen species (ROS) nih.gov. In PC-12 cells, staurosporine's action involves the specific activation of a c-Jun NH2-terminal kinase (JNK) isoform, which is distinct from the pathways activated by NGF nih.gov.

| Cell Type | Staurosporine Effect | Observed Mechanism |

| PC-12 Cells | Potent inducer of neurite outgrowth | Activation of a 57 kDa JNK isoform; Ras-independent pathway. |

| HN33 Hippocampal Cells | Induces neurite outgrowth | Mediated by the generation of Reactive Oxygen Species (ROS). |

| Chick Embryo Dorsal Root Ganglia | Causes rapid and extensive neurite outgrowth | Morphologically indistinguishable from NGF-induced neurites at 1-20 nM. |

Dopaminergic Axonal Outgrowth Induction

Staurosporine has been specifically shown to cause axonal outgrowth in dopaminergic neurons in mesencephalic primary cultures nih.gov. This is a significant finding, as the degeneration of these axons is a key feature of Parkinson's disease. The mechanism for this effect has been elucidated: staurosporine inhibits AMP-activated protein kinase (AMPK), which in turn leads to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway nih.gov. The activation of mTOR and its downstream target, the 70-kDa ribosomal protein S6 kinase, is crucial for the observed dopaminergic neurite outgrowth. This effect can be suppressed by the mTOR inhibitor rapamycin nih.gov.

Antimicrobial Activities

Beyond its effects on mammalian cells, staurosporine exhibits potent antimicrobial properties.

Effects on Acanthamoeba Growth and Pathogenicity

Staurosporine has emerged as a potential therapeutic agent against Acanthamoeba castellanii, a free-living amoeba that can cause a severe eye infection known as Acanthamoeba Keratitis mdpi.comdoaj.orgnih.gov. In laboratory studies, staurosporine effectively eliminates the amoebic population and prevents its adhesion and infection of the corneal epithelium in an ex vivo mouse cornea model mdpi.comdoaj.org.

The mechanism of action against Acanthamoeba involves several key cellular changes. Proteomic analysis revealed that staurosporine treatment leads to the downregulation of proteins crucial for the amoeba's infectivity, including membrane protein kinases and cysteine proteases involved in pathogenicity, growth, and tissue invasion mdpi.com. Furthermore, staurosporine induces significant structural damage to the amoeba's cytoskeleton by altering the conformation and organization of actin and tubulin mdpi.comresearchgate.net. This disruption of the cytoskeleton is a critical factor in inhibiting the amoeba's motility and ability to infect host cells. Studies have also shown that staurosporine activates programmed cell death in Acanthamoeba trophozoites through the mitochondrial pathway nih.gov.

| Target Organism | Staurosporine Effect | Mechanism of Action |

| Acanthamoeba castellanii | Inhibits growth and pathogenicity | Induces structural alterations in actin and tubulin cytoskeleton. |

| Eliminates amoebic population | Downregulates membrane protein kinases and cysteine proteases. | |

| Prevents adhesion to corneal epithelium | Activates programmed cell death via the mitochondrial pathway. |

Multi-Drug Resistance Reversal Mechanisms

Staurosporine has been investigated for its potential to counteract multi-drug resistance (MDR) in cancer cells. One of the key mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cell, reducing their efficacy. Staurosporine's ability to modulate this process is linked to its activity as a kinase inhibitor.

P-glycoprotein (Pgp) Phosphorylation Inhibition

Research has demonstrated that staurosporine can modulate the expression and function of P-glycoprotein. In studies involving human MDR KB-V1 cells, treatment with staurosporine for a 24-hour period led to a significant reduction in both the mRNA and protein levels of P-gp, with decreases of up to 50% observed capes.gov.br. This downregulation of P-gp suggests a mechanism for reversing the MDR phenotype.

Furthermore, the effects of staurosporine can be enhanced when used in combination with other agents. Co-treatment of resistant cells with staurosporine and verapamil, a known P-gp inhibitor, resulted in an increased sensitization of the cells to cytotoxic drugs capes.gov.br. Similar sensitizing effects were noted with other kinase inhibitors like H-9 and K252a, indicating that the modulation of kinase activity is a viable strategy for overcoming P-gp-mediated drug resistance capes.gov.br.

Cellular Transduction Enhancement

In the field of gene therapy, achieving efficient delivery of genetic material into target cells is a critical challenge. Staurosporine has been identified as a small molecule capable of enhancing the efficiency of this process, particularly in the context of viral vector-mediated gene transfer.

Lentiviral Transduction Efficiency in Hematopoietic Stem and Progenitor Cells

Lentiviral vectors (LVVs) are a promising tool for the treatment of monogenic hematological diseases through the genetic modification of human CD34+ hematopoietic stem and progenitor cells (HSPCs). However, achieving a high proportion of successfully transduced cells can be difficult. Staurosporine, a serine/threonine kinase inhibitor, has been shown to increase the efficiency of LVV-mediated transduction by helping to overcome a barrier to viral entry nih.govnih.govresearchgate.net.

Studies have shown that treating mobilized peripheral blood (mPB) CD34+ cells with staurosporine before transduction can increase the vector copy number (VCN) by approximately twofold nih.govnih.govresearchgate.net. Importantly, this limited treatment with staurosporine does not adversely affect the viability of the cells after transduction, nor does it impact their ability to form colonies in vitro when compared to untreated cells nih.govnih.govresearchgate.net.

The enhancing effect of staurosporine extends to long-term repopulating cells. In xenotransplantation studies using NSG mice, HSPCs treated with staurosporine prior to transduction showed a statistically significant increase in VCN in the human cells that had engrafted in the mouse bone marrow four months after transplantation nih.govresearchgate.net. The positive effect on transduction was observed in both bulk CD34+ cells and in the more primitive, long-term hematopoietic stem cell (LT-HSC) population nih.gov. Furthermore, the use of staurosporine does not appear to skew the integration profile of the lentiviral vector nih.gov.

The combinatorial use of staurosporine with other small molecules, such as Prostaglandin E₂ (PGE₂), which enhances transduction through a different mechanism, can lead to even greater improvements in transduction efficiency, especially in short-term HSPCs nih.govnih.gov. This strategy presents a promising method for improving the potential therapeutic benefit of gene therapy products nih.govnih.govresearchgate.net.

Table 1: Effect of Staurosporine on Lentiviral Transduction of CD34+ HSPCs

| Parameter | Observation | Source |

| Vector Copy Number (VCN) | Approximately 2-fold increase in mPB CD34+ cells. | nih.govnih.govresearchgate.net |

| Cell Viability | No significant impact on post-transduction viability. | nih.govnih.govresearchgate.net |

| In Vitro Colony Formation | No difference compared to vehicle-treated cells. | nih.govnih.govresearchgate.net |

| In Vivo Engraftment (NSG Mice) | Statistically significant increase in VCN in engrafted human cells at 4 months post-transplantation. | nih.govresearchgate.net |

| Affected Cell Populations | Bulk CD34+ cells and primitive LT-HSC (CD34+CD38LoCD90+CD45RA−) population. | nih.gov |

| Combination with PGE₂ | Further enhancement of transduction efficiency, particularly in short-term HSPCs. | nih.govnih.gov |

Mitophagy Induction

Mitophagy is a selective form of autophagy responsible for the clearance of damaged or superfluous mitochondria, a process crucial for cellular homeostasis. The role of staurosporine in inducing mitophagy appears to be context-dependent and can vary between different cell types.

In studies on dopaminergic neuronal cells, staurosporine was found to simultaneously activate both general autophagy and specific mitophagy nih.gov. This activation of degradative pathways, including the PINK1-Parkin mitophagy pathway, was shown to exert a significant neuroprotective effect against staurosporine-induced cell death nih.gov. Pharmacological inhibition of autophagy or genetic blockade of the PINK1 pathway led to a dramatic increase in cell death, suggesting that in this model, autophagy and mitophagy serve as pro-survival mechanisms nih.gov.

However, contrasting results have been observed in other cell lines. In SH-SY5Y neuroblastoma cells, staurosporine was reported to induce apoptosis without inducing mitophagy nih.gov. In this cellular context, the protein PINK1 was found to have an anti-apoptotic function by impairing the pro-apoptotic cleavage of Beclin1 nih.gov. Treatment with staurosporine led to a progressive decrease in PINK1 protein levels, which facilitated a switch from autophagy to apoptosis nih.gov. These differing findings underscore that staurosporine's effect on mitophagy is not universal and can be influenced by the specific cellular environment and signaling networks at play.

Staurosporine Derivatives and Structural Analogs in Research

Design and Synthesis of Staurosporine Analogs

The design and synthesis of staurosporine analogs primarily focus on modifying its core indolocarbazole structure to achieve desired pharmacological profiles rsc.orgnih.gov. Semisynthetic approaches are frequently employed, leveraging electrophilic aromatic substitution and oxidation reactions to introduce functional groups at key positions, such as the 3'-N, 3-, and 7-positions . For instance, a 2022 study reported the synthesis of 24 derivatives by modifying these positions of staurosporine .

Advanced synthetic methodologies, such as C-H borylation, have emerged as transformative methods for accessing previously challenging staurosporine analogs. A 2020 study demonstrated that iridium-catalyzed borylation at the C-4 position of the indolocarbazole core enables site-selective modifications . Furthermore, function-oriented synthesis (FOS) approaches, involving complexity-increasing serialized cycloaddition strategies, have been utilized to rapidly generate tunable scaffolds inspired by staurosporine rsc.orgresearchgate.net. These methods allow for the introduction of diverse functionalities, such as alkyl-tethered amines, which can influence selective association with the ATP binding site of kinases rsc.org. Researchers have also explored the synthesis of carbohydrate-free staurosporine analogs, termed "staralogs," and investigated their structure-activity relationships, noting that simple polar groups at the N12 position can recover potency lost by removing the sugar group nih.gov.

Selectivity Profiles of Analogs Compared to Native Staurosporine

Native staurosporine is known for its non-specific, ATP-competitive inhibition of protein kinase C (PKC), affecting all PKC enzyme isoforms with potent inhibitory effects, particularly on membrane-associated PKCs guidetopharmacology.org. The development of staurosporine analogs aims to achieve greater selectivity towards specific kinases, moving beyond the broad-spectrum inhibition of the parent compound rsc.orgnih.gov.

For example, while staurosporine inhibits PKCs from the cell membrane fraction with an IC50 of 1.3 nM, and cytosolic PKC inhibition at 16.3 nM, its derivatives often exhibit different selectivity profiles guidetopharmacology.org. Analogs like UCN-01 and CGP 41251, while still potent PKC inhibitors, have been investigated for their effects on other kinases, revealing modulated selectivity psu.educapes.gov.br. CGP 41251, for instance, has been shown to inhibit CDC2 and CDK2 kinase activities in vitro and in vivo at approximately 1 µM, suggesting its biological effects extend beyond simple PKC inhibition nih.gov. This demonstrates a shift from the pan-kinase inhibition of staurosporine to more targeted profiles in its analogs.

Analogs with Modulated Biological Activities

Several staurosporine analogs have been developed and investigated for their modulated biological activities, often exhibiting enhanced selectivity or different therapeutic potentials compared to the parent compound nih.gov. These modifications aim to harness the kinase inhibitory properties of the staurosporine scaffold for specific therapeutic applications.

UCN-01

UCN-01 (7-hydroxystaurosporine) is a synthetic derivative of staurosporine known for its antineoplastic activity nih.gov. It inhibits various phosphokinases, including the serine/threonine kinase AKT, calcium-dependent protein kinase C, and cyclin-dependent kinases nih.gov. UCN-01 can arrest tumor cells in the G1/S phase of the cell cycle and prevent nucleotide excision repair by inhibiting the G2 checkpoint kinase Chk1, ultimately leading to apoptosis nih.gov. Research has shown that UCN-01, similar to staurosporine, can induce apoptosis in rat thymocytes at high concentrations, while inhibiting thapsigargin-induced apoptosis at lower concentrations psu.educapes.gov.br. It has also been noted to mimic staurosporine as an inducer of thymocyte apoptosis capes.gov.br.

Lestaurtinib (B1684606)

Lestaurtinib (CEP-701) is a tyrosine kinase inhibitor structurally related to staurosporine wikipedia.org. It is a semisynthetic derivative of the indolocarbazole K252a wikipedia.org. Lestaurtinib is a potent inhibitor of fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A (TrkA), TrkB, and TrkC wikipedia.orgrndsystems.comtocris.com. It also inhibits Aurora kinase A and B rndsystems.comtocris.com.

Detailed research findings on Lestaurtinib's inhibitory activities include:

JAK2: IC50 of 0.9 nM rndsystems.comtocris.com.

FLT3: IC50 of 3 nM rndsystems.comtocris.com. It inhibits phosphorylation of FLT3 with an IC50 of 2 to 3 nM ashpublications.org.

TrkA: IC50 of < 25 nM rndsystems.comtocris.com.

Aurora kinase A: IC50 of 8.1 nM rndsystems.comtocris.com.

Aurora kinase B: IC50 of 2.3 nM rndsystems.comtocris.com.

STAT5 phosphorylation: IC50 of 20-30 nM rndsystems.comtocris.com.

Citron kinase (CITK): Inhibits CITK with an IC50 of 90 nM frontiersin.org.

Lestaurtinib exhibits antiproliferative activity in vitro (e.g., IC50 of 30-100 nM in HEL92.1.7 cells) and has demonstrated effectiveness against myeloproliferative disorders in vivo rndsystems.comtocris.com. It has been shown to induce cytotoxicity in primary acute myeloid leukemia (AML) blasts from patients with both mutated and wild-type FLT3 ashpublications.org. Lestaurtinib can also impair cell proliferation through CITK-sensitive mechanisms, reduce phospho-INCENP levels at the midbody, and lead to late cytokinesis failure frontiersin.org. Recent studies indicate that lestaurtinib primarily inhibits the JAK/STAT signaling pathway in ovarian cancer cells, suppressing STAT1 and STAT3 serine and tyrosine phosphorylation biorxiv.org.

Midostaurin (B1676583)

Midostaurin (PKC412, CGP 41251, 4'-N-benzoylstaurosporine) is a multi-targeted protein kinase inhibitor and a semi-synthetic derivative of staurosporine guidetopharmacology.orgwikipedia.orgnih.gov. It was initially described as a PKC inhibitor and later reported as an inhibitor of fms-related tyrosine kinase 3 (FLT3) guidetopharmacology.org.

Midostaurin and its major active metabolites, CGP62221 and CGP52421, inhibit the activity of several kinases, including:

Protein Kinase C alpha (PKCα) : IC50 of 22 nM researchgate.netmedchemexpress.com. It inhibits conventional PKC isoforms (α, β, γ) medchemexpress.comtocris.com.

FLT3 : Potent antiproliferative activity by downregulating recombinant FLT3-catalyzed transphosphorylation in vitro and inhibiting proliferation of Ba/F3-FLT3-ITD cells at concentrations <10 nM nih.gov. It is active against wild-type and/or mutant FLT3 tyrosine kinases drugbank.comresearchgate.net.

VEGFR2 (Flk-1) : Inhibited with IC50 ranging from 22-500 nM medchemexpress.comtocris.comdrugbank.com.

KIT : Inhibited with IC50 ranging from 22-500 nM medchemexpress.comtocris.comdrugbank.com. It targets mutant forms of the KIT receptor tyrosine kinase in advanced systemic mastocytosis nih.gov.

PDGFRβ : Inhibited with IC50 ranging from 22-500 nM medchemexpress.comtocris.comdrugbank.com.

Syk : Inhibited medchemexpress.comtocris.com.

Akt : Inhibited medchemexpress.com.

PKA : Inhibited medchemexpress.comtocris.com.

c-Fgr : Inhibited medchemexpress.comtocris.com.

c-Src : Inhibited medchemexpress.comtocris.com.

VEGFR1 : Inhibited medchemexpress.comtocris.com.

MARK (microtubule affinity regulating kinase) : Inhibited tocris.com.

Midostaurin induces apoptosis and cell-cycle arrest in various cancer cell lines nih.govdrugbank.comresearchgate.net. It has shown antiproliferative activity in a range of solid tumor lines, including lung, colon, breast, melanoma, and glioblastoma, and inhibits solid tumor growth in murine xenograft models nih.govnih.gov.

Table 1: Kinase Inhibition Profile of Midostaurin

| Kinase Target | IC50 (nM) Range / Specific Value | Source |

| PKCα | 22 nM | researchgate.netmedchemexpress.com |

| FLT3 | <10 nM (Ba/F3-FLT3-ITD cells) | nih.gov |

| PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDFRβ, VEGFR1/2 | 22-500 nM | medchemexpress.com |

CGP 41251

CGP 41251 is a staurosporine derivative that acts as a potent inhibitor of protein kinase C (PKC) capes.gov.brnih.govnih.gov. Research indicates that CGP 41251 causes growth inhibition and induces apoptosis in human glioblastoma cell lines nih.gov. It also inhibits the growth of xenografts of human astrocytoma nih.gov.

Studies on its effects on cell cycle control revealed that CGP 41251 leads to a time- and dose-dependent increase in the percentage of cells in the G2-M phase of the cell cycle nih.gov. This effect correlates with a decrease in CDC2- and CDK2-associated histone H1 kinase activities and a reduction in the cellular level of the CDC2 protein nih.gov. In vitro assays showed marked inhibition of both CDC2- and CDK2-associated kinase activity at approximately 1 µM, indicating that its biological effects may not be solely due to PKC inhibition nih.gov. CGP 41251 has also been identified as a radiation sensitizer (B1316253) in two glioblastoma cell lines nih.gov. Furthermore, it has been shown to suppress cytokine release (e.g., TNF-alpha and IL-6) and reduce extracellular signal-regulated kinase 2 levels in cancer patients, demonstrating its ability to block in vivo signaling pathways nih.gov.

Table 2: Key Biological Activities of CGP 41251

| Biological Activity | Effect | Source |

| PKC Inhibition | Potent inhibitor of Protein Kinase C (PKC) capes.gov.brnih.govnih.gov. | capes.gov.brnih.govnih.gov |

| Growth Inhibition | Causes growth inhibition in human glioblastoma cell lines and inhibits growth of human astrocytoma xenografts nih.gov. | nih.gov |

| Apoptosis Induction | Induces apoptosis in human glioblastoma cell lines nih.gov. | nih.gov |

| Cell Cycle Modulation | Leads to a time- and dose-dependent increase in G2-M phase cells, correlating with decreased CDC2- and CDK2-associated histone H1 kinase activities and reduced CDC2 protein levels nih.gov. | nih.gov |

| Kinase Inhibition (non-PKC) | Inhibits CDC2- and CDK2-associated kinase activity in vitro and in vivo at approximately 1 µM nih.gov. | nih.gov |

| Radiation Sensitization | Acts as a radiation sensitizer in two glioblastoma cell lines nih.gov. | nih.gov |

| Cytokine Suppression | Suppresses cytokine release (TNF-alpha and IL-6) and reduces extracellular signal-regulated kinase 2 levels in cancer patients, blocking in vivo signaling pathways nih.gov. | nih.gov |

7-Oxostaurosporine (B119220) and UCN-02

7-Oxostaurosporine, also known as RK-1409, is a derivative of staurosporine originally isolated from the culture broth of Streptomyces platensis subsp. malvinus. Its chemical structure was elucidated through spectroscopic analyses and by its synthesis via the oxidation of staurosporine. jst.go.jp This compound is recognized as an oxidized and highly fluorescent analog of UCN-01 and UCN-02. scbt.com

UCN-02 is another significant staurosporine derivative, identified as a stereoisomer of UCN-01. It was initially discovered as a minor co-metabolite in high staurosporine-producing Streptomyces cultures. caymanchem.com Research has shown that UCN-02 inhibits protein kinase C (PKC), albeit with a slightly reduced potency compared to UCN-01. Specifically, UCN-02 exhibits an IC50 of 62 nM for PKC inhibition, while UCN-01 demonstrates an IC50 of 4.1 nM. caymanchem.com

Beyond their roles as protein kinase inhibitors, staurosporine and its analogs, including 7-oxostaurosporine, UCN-01, and UCN-02, have revealed an intriguing effect on cellular lipid trafficking. These compounds have been observed to block the endosomal sorting and recycling of phosphatidylserine (B164497), a crucial phospholipid. This interference leads to the redistribution of phosphatidylserine to endosomes and endomembranes, consequently causing the mislocalization of K-Ras, a small GTPase involved in critical signaling pathways. This finding highlights staurosporines as valuable tools for investigating phosphatidylserine trafficking pathways. researchgate.nettandfonline.com Furthermore, these compounds demonstrated the ability to displace both K-Ras and H-Ras from the plasma membrane, with staurosporine derivatives showing greater activity against K-Ras. tandfonline.com

Application of Labeled Staurosporine Derivatives as Research Probes

The inherent high affinity of staurosporine for a wide range of protein kinases makes it an excellent scaffold for developing research probes. The labeling of staurosporine has proven to be an effective strategy for creating tools to study protein kinases. nih.govworktribe.comnih.govresearchgate.netresearchgate.net

Fluorescently Tagged Staurosporine Conjugates for Kinase Assays